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Introduction

Pleurocidin is a potent, 25-amino-acid antimicrobial peptide (AMP) originally isolated from the

winter flounder (Pleuronectes americanus).[1][2][3] It exhibits broad-spectrum antimicrobial

activity against a range of Gram-positive and Gram-negative bacteria, is tolerant to salt and

heat, and shows low toxicity to human cells, making it a promising candidate for therapeutic

development.[1][3][4] The methylotrophic yeast Pichia pastoris (now reclassified as

Komagataella phaffii) is a widely used and effective expression system for recombinant

proteins due to its ability to grow to high cell densities, perform post-translational modifications,

and secrete proteins into a low-protein medium, simplifying purification.[5][6][7]

This document provides detailed protocols for the expression of recombinant Pleurocidin in P.

pastoris using the pPICZαA vector, which employs the strong, methanol-inducible alcohol

oxidase 1 (AOX1) promoter for controlled, high-level expression and the α-factor secretion

signal for extracellular targeting.[1][8] It is important to note that while the integration and

transcription of Pleurocidin cDNA in P. pastoris have been successfully demonstrated,

detectable peptide expression has proven challenging and requires further optimization.[1][2][3]

[9] The protocols outlined below serve as a comprehensive baseline for initiating and optimizing

the production of recombinant Pleurocidin.
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Table 1: Summary of Experimental Results for
Pleurocidin Expression in P. pastoris
This table summarizes the key findings from research on expressing Pleurocidin cDNA in P.

pastoris strains X-33 (wild-type, Mut⁺) and KM71H (mutant, Mutˢ).

Experiment Method Result Conclusion Reference

Gene Integration
PCR analysis of

genomic DNA

A 590 bp band

corresponding to

the Pleurocidin

cDNA insert was

detected in

transformed

clones.

The Pleurocidin

expression

cassette was

successfully

integrated into

the P. pastoris

genome.

[1][3]

Gene

Transcription

Reverse

Transcription-

PCR (RT-PCR)

A 590 bp band

was detected in

RNA samples

from methanol-

induced cells.

The integrated

Pleurocidin gene

is actively

transcribed into

mRNA upon

methanol

induction.

[1][2][9]

Protein

Expression

SDS-PAGE and

Western Blot

No detectable

bands

corresponding to

the ~2.7 kDa

Pleurocidin

peptide were

observed in

culture

supernatants

over a 96-hour

induction period.

Despite

successful

transcription, the

Pleurocidin

peptide was not

expressed at

detectable levels

under the tested

conditions.

[1][3]
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Table 2: Antimicrobial Activity of Synthetic Pleurocidin
Peptides
This table presents the Minimum Inhibitory Concentration (MIC) values for chemically

synthesized Pleurocidin and its amidated form (Ple-a) against various microorganisms,

demonstrating the peptide's biological activity. This data serves as a benchmark for activity

assays on recombinantly produced Pleurocidin.

Microorganism Peptide MIC (µg/mL) MIC (µM) Reference

Escherichia coli

O157:H7
Pleurocidin - 5.3 [10]

Listeria

monocytogenes
Pleurocidin - 23.0 [10]

Vibrio

parahaemolyticu

s

Pleurocidin - 69.0 [10]

Saccharomyces

cerevisiae
Pleurocidin - 5.5 [10]

Penicillium

expansum
Pleurocidin - 20.6 [10]

Gram-Negative

Bacteria (Range)

Pleurocidin-

amide (Ple-a)
0.5 - 16 - [11]

Gram-Positive

Bacteria (Range)

Pleurocidin-

amide (Ple-a)
4 - 32 - [11]

Multi-Drug

Resistant (MDR)

Bacteria (Range)

Pleurocidin-

amide (Ple-a)
2 - 32 - [11]

Experimental Workflow and Key Pathways
The overall process for producing recombinant Pleurocidin involves several distinct stages,

from initial gene design to final product analysis.
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Phase 1: Gene & Vector Preparation

Phase 2: Transformation & Screening

Phase 3: Expression & Purification

Phase 4: Analysis
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Caption: Overall workflow for recombinant Pleurocidin production in P. pastoris.
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The expression of the Pleurocidin gene is controlled by the AOX1 promoter, which is tightly

regulated by the presence of methanol.

Methanol (extracellular)

Methanol (intracellular)

Transport

AOX1 Promoter

Induces

Transcription

Pleurocidin Gene
(with α-factor & His-tag)

Pleurocidin mRNA

Translation &
Secretion

Secreted Recombinant
Pleurocidin

Click to download full resolution via product page

Caption: Simplified diagram of the methanol induction pathway in P. pastoris.
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Detailed Experimental Protocols
Protocol 1: Gene Optimization and Vector Construction

Codon Optimization: The native Pleurocidin cDNA sequence should be optimized for

expression in P. pastoris. This involves replacing rare codons with those frequently used in

highly expressed Pichia genes to enhance translational efficiency.[12] Ensure the optimized

sequence is flanked by appropriate restriction sites (e.g., EcoRI and XbaI) for cloning into

pPICZαA and that it maintains the correct reading frame with the N-terminal α-factor

secretion signal and C-terminal c-myc epitope and His-tag.[6][13]

Vector Preparation: Digest 5-10 µg of the pPICZαA plasmid with EcoRI and XbaI restriction

enzymes. Verify complete linearization by agarose gel electrophoresis.[14] Purify the

linearized vector using a DNA purification kit or ethanol precipitation.

Ligation: Ligate the codon-optimized, restriction-digested Pleurocidin gene insert into the

purified, linearized pPICZαA vector using T4 DNA ligase.

Transformation into E. coli: Transform the ligation mixture into a suitable E. coli strain (e.g.,

TOP10 or DH5α). Select for transformants on Low Salt LB agar plates containing 25 µg/mL

Zeocin™.[13]

Plasmid Confirmation: Isolate plasmid DNA from several colonies and confirm the correct

insertion and orientation of the Pleurocidin gene via restriction digest analysis and DNA

sequencing.

Protocol 2: Pichia pastoris Transformation by
Electroporation

Plasmid Linearization: Linearize 7-10 µg of the confirmed recombinant pPICZαA-

Pleurocidin plasmid with a single-cutting restriction enzyme that digests within the 5' AOX1

region (e.g., SacI or PmeI) to promote integration into the host genome.[14][15][16] Purify

the linearized DNA via ethanol precipitation.[14]

Preparation of Electrocompetent Cells:
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Inoculate 20 mL of YPD medium with a single colony of P. pastoris (e.g., X-33 strain) and

grow overnight at 30°C with shaking.[14]

Inoculate 200-500 mL of fresh YPD with the overnight culture to an OD₆₀₀ of ~0.1 and

grow at 30°C to a final OD₆₀₀ of 1.3–1.5.[14][17]

Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.[17][18]

Wash the cell pellet sequentially with decreasing volumes of ice-cold, sterile water (e.g.,

500 mL, then 250 mL).[17]

Wash the pellet with 20 mL of ice-cold 1 M sorbitol.[17]

Resuspend the final pellet in 1.0-1.5 mL of ice-cold 1 M sorbitol. The cells are now ready

for electroporation and should be kept on ice.[14][17]

Electroporation:

Mix 80 µL of competent cells with the 7-10 µg of linearized plasmid DNA in an ice-cold 0.2

cm electroporation cuvette.[14][17]

Incubate on ice for 5 minutes.[14][17]

Pulse the cells using an electroporator with parameters set to approximately 1.5 kV, 25 µF,

and 200 Ω.[14]

Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.[14][17]

Transfer the cell suspension to a sterile tube and incubate at 30°C for 1-2 hours without

shaking.[17]

Plating and Selection: Spread 100-200 µL aliquots onto YPDS plates containing 100 µg/mL

Zeocin™. Incubate at 30°C for 2-4 days until colonies appear.[17]

Protocol 3: Expression Screening and Large-Scale
Production

Small-Scale Screening:
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Inoculate several individual Zeocin™-resistant colonies into 10 mL of BMGY medium in 50

mL baffled flasks.

Grow at 30°C with vigorous shaking (250-300 rpm) for 24 hours to an OD₆₀₀ of 2-6.

To induce expression, pellet the cells by centrifugation and resuspend in 2 mL of BMMY

medium.

Return flasks to the 30°C shaker. Add methanol to a final concentration of 0.5-1.0% every

24 hours to maintain induction.[7]

Collect 100 µL aliquots at 24, 48, 72, and 96 hours. Centrifuge and analyze the

supernatant for protein expression via SDS-PAGE.

Large-Scale Expression (Shake Flask):

Select the clone showing the best (even if low) expression from the screen.

Inoculate 25 mL of BMGY in a 250 mL baffled flask and grow overnight at 30°C.

Use this starter culture to inoculate 1 L of BMGY in a 2.8 L baffled flask to an OD₆₀₀ of

~0.1.

Grow at 30°C with vigorous shaking for 24-48 hours until the culture is dense.

Harvest cells by centrifugation (3,000 x g, 5 min) and resuspend the cell pellet in 200 mL

of BMMY medium to start the induction phase.

Continue incubation at 30°C, adding methanol to 0.5% every 24 hours for 3-4 days.

Harvest the entire culture supernatant by centrifugation at 10,000 x g for 10 minutes. The

supernatant contains the secreted recombinant protein.

Protocol 4: Protein Purification
The pPICZαA vector adds a C-terminal polyhistidine (6xHis) tag, enabling purification by

Immobilized Metal Affinity Chromatography (IMAC).[8][13]
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Supernatant Preparation: Filter the culture supernatant through a 0.45 µm filter to remove

any remaining cells and debris.

Equilibration: Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g.,

50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).[19]

Sample Loading: Load the filtered supernatant onto the equilibrated column at a low flow

rate (e.g., 0.5-1.0 mL/min).[19]

Washing: Wash the column with several column volumes of binding buffer to remove non-

specifically bound proteins.

Elution: Elute the bound His-tagged Pleurocidin using an elution buffer containing a higher

concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM

imidazole, pH 8.0).[19] Collect fractions.

Analysis: Analyze the eluted fractions for the presence of Pleurocidin using SDS-PAGE and

Western blot with an anti-His tag antibody.

Buffer Exchange: If necessary, dialyze the purified protein fractions into a suitable storage

buffer.

Protocol 5: Antimicrobial Activity Assay (MIC
Determination)

Prepare Bacterial Inoculum: Grow the target bacterial strain (e.g., E. coli) overnight in a

suitable broth medium. Dilute the culture to achieve a final concentration of ~5 x 10⁵ CFU/mL

in the assay wells.

Serial Dilution: Perform a two-fold serial dilution of the purified recombinant Pleurocidin in a

96-well microtiter plate using the appropriate broth medium.

Inoculation: Add the diluted bacterial inoculum to each well. Include positive (no peptide) and

negative (no bacteria) controls.

Incubation: Incubate the plate at 37°C for 18-24 hours.
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Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits

visible growth of the bacteria.[11]

Media Recipes
YPD Medium (1 Liter):

Yeast Extract: 10 g

Peptone: 20 g

Dextrose (Glucose): 20 g

Add distilled water to 1 L. Autoclave.[20]

YPDS Plates (1 Liter):

Yeast Extract: 10 g

Peptone: 20 g

Dextrose: 20 g

Sorbitol: 182.2 g (1 M)

Agar: 20 g

Add distilled water to 1 L. Autoclave. Cool to ~60°C before adding antibiotics.[20]

BMGY (Buffered Glycerol-complex Medium) (1 Liter):

Yeast Extract: 10 g

Peptone: 20 g

Potassium Phosphate, pH 6.0: 100 mM

Yeast Nitrogen Base (YNB): 13.4 g
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Biotin: 0.4 mg (4 x 10⁻⁵ %)

Glycerol: 10 mL (1%)

Add distilled water to 1 L. Autoclave the yeast extract and peptone solution separately from

the salt/buffer solutions. Combine when cool.[15][20][21]

BMMY (Buffered Methanol-complex Medium) (1 Liter):

Yeast Extract: 10 g

Peptone: 20 g

Potassium Phosphate, pH 6.0: 100 mM

Yeast Nitrogen Base (YNB): 13.4 g

Biotin: 0.4 mg (4 x 10⁻⁵ %)

Methanol: 5 mL (0.5%)

Prepare as for BMGY, but add filter-sterilized methanol after autoclaving and cooling the

other components.[15][20][21][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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